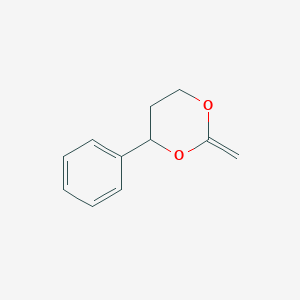![molecular formula C9H14O2 B026053 2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL- CAS No. 19893-77-7](/img/structure/B26053.png)
2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-, also known as campholytolactone or camphorlactone, is a bicyclic lactone with the molecular formula C9H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a derivative of camphor and is known for its distinct chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- typically involves the oxidation of camphor. One common method is the Baeyer-Villiger oxidation, where camphor is treated with peracids such as peracetic acid or m-chloroperbenzoic acid. This reaction converts the ketone group of camphor into a lactone, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include more oxidized lactones or carboxylic acids.
Reduction: Products include the corresponding alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted lactones.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Camphor: A related compound with a similar bicyclic structure but without the lactone ring.
Borneol: Another bicyclic compound derived from camphor, with an alcohol group instead of a lactone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is unique due to its lactone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
19893-77-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
InChI Key |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(OC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


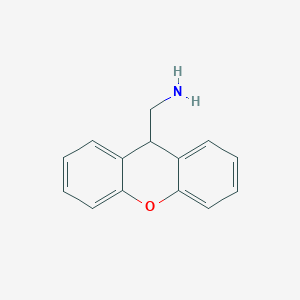
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

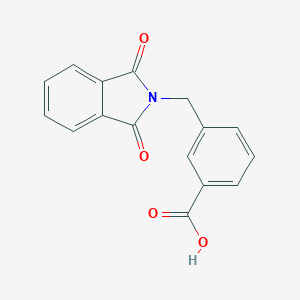
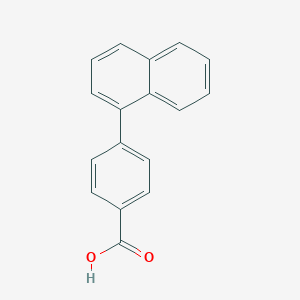
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
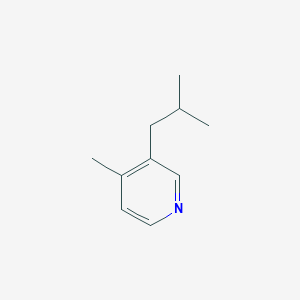

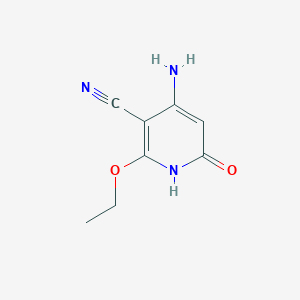
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
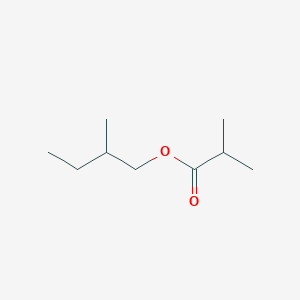
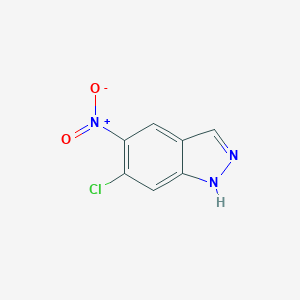
![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)
